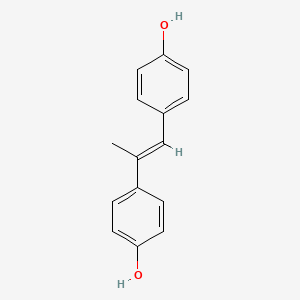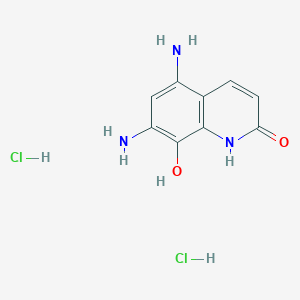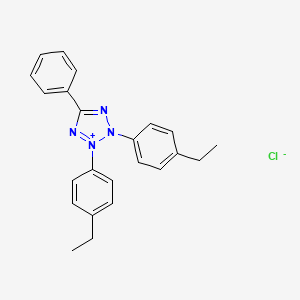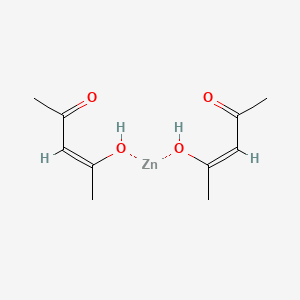
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-Azetidine-AEP or Boc-Azetidine-Ethylamine-Piperidine.
作用機序
The mechanism of action of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body.
Biochemical and Physiological Effects:
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of certain viruses and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high level of purity. However, its use in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
将来の方向性
There are several future directions for research on N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine. Some potential areas of study include:
1. Further exploration of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its potential as an anticancer agent, particularly in combination with other drugs.
3. Examination of its effects on the immune system and its potential as an immunomodulatory agent.
4. Exploration of its potential as a scaffold for the development of novel drugs.
In conclusion, N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine is a promising compound for scientific research, with potential applications in several fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
合成法
The synthesis of N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine involves the reaction between Boc-azetidine and ethylamine in the presence of a catalyst such as piperidine. The resulting product is then purified using chromatography techniques.
科学的研究の応用
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor, antiviral, and antibacterial properties. Additionally, it has been studied as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders.
特性
CAS番号 |
1338247-64-5 |
|---|---|
分子式 |
C15H29N3O2 |
分子量 |
283.40966 |
同義語 |
N1-BOC-4-(3-(1-aMinoethyl)-azetidin-1-yl)piperidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



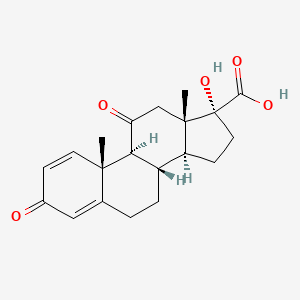
![5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one](/img/structure/B1141447.png)
![[(Methylthio)[[2-nitro-5-(propylthio)phenyl]imino]methyl]carbamic acid methyl ester](/img/structure/B1141449.png)
